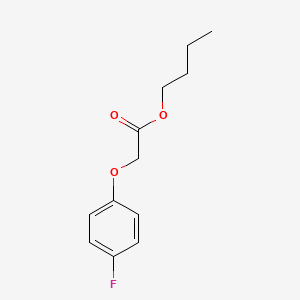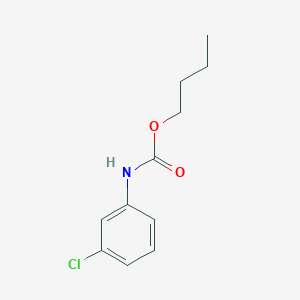
1,1,2,2-Tetrakis(methyldisulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methyldisulfanyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane typically involves the reaction of ethane-1,2-dithiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate disulfides, which then react with additional methyl iodide to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(methyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(methyldisulfanyl)ethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrakis(ethylthio)ethane
- 1,1,2,2-Tetrakis(phenylthio)ethane
- 1,1,2,2-Tetrakis(butylthio)ethane
Uniqueness
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is unique due to its specific structural arrangement of methyldisulfanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, leading to unique applications and potential benefits.
Propriétés
Numéro CAS |
5418-92-8 |
|---|---|
Formule moléculaire |
C6H14S8 |
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(methyldisulfanyl)ethane |
InChI |
InChI=1S/C6H14S8/c1-7-11-5(12-8-2)6(13-9-3)14-10-4/h5-6H,1-4H3 |
Clé InChI |
MKVQMIFGUTUXIB-UHFFFAOYSA-N |
SMILES canonique |
CSSC(C(SSC)SSC)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


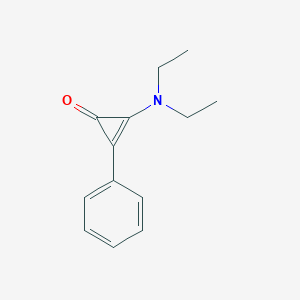

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
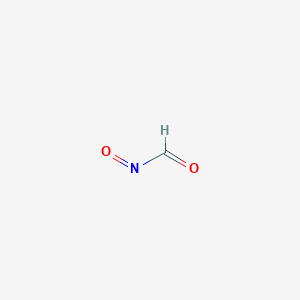

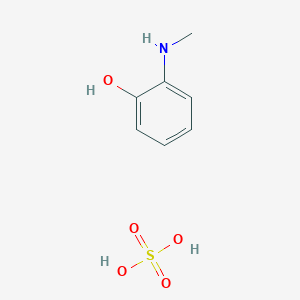
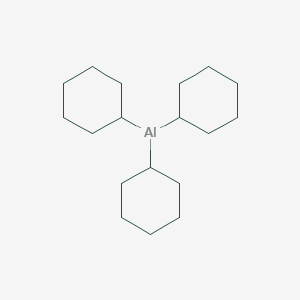

![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)


